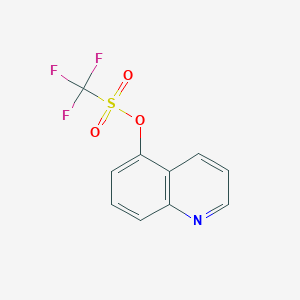

5-Quinolyl trifluoromethanesulfonate

Description

Significance of Trifluoromethanesulfonates as Versatile Reagents in Modern Organic Synthesis

Trifluoromethanesulfonates, commonly known as triflates, are a class of organic compounds that have garnered widespread use in contemporary organic synthesis. Their versatility stems from the unique properties of the triflate group (–OTf), which renders them highly effective in a multitude of chemical transformations.

The triflate functional group, with the chemical formula CF₃SO₂O⁻, is a superior leaving group in nucleophilic substitution and cross-coupling reactions. ontosight.aiwikipedia.org Its remarkable ability to depart from a molecule is attributed to the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group, combined with the resonance stabilization of the resulting triflate anion. wikipedia.orgpearson.com The negative charge on the anion is delocalized over the three oxygen atoms and the sulfur atom, significantly increasing its stability. wikipedia.org This inherent stability means that the conjugate acid, triflic acid (CF₃SO₃H), is a superacid, surpassing the acidity of even pure sulfuric acid. wikipedia.org

The strong electron-withdrawing effect of the triflate group enhances the reactivity of the carbon atom to which it is attached, making it highly susceptible to nucleophilic attack. ontosight.ai This heightened electrophilicity facilitates reactions that might otherwise be sluggish or require harsh conditions. ontosight.ai Consequently, triflates are instrumental in the construction of complex molecular architectures, finding application in nucleophilic substitutions, Suzuki-Miyaura couplings, and Heck reactions. ontosight.aiwikipedia.org

The efficacy of a leaving group is paramount to the success of many organic reactions. A good leaving group is a weak base and is stable upon its departure from the substrate. masterorganicchemistry.com In this context, triflates exhibit superior performance compared to more traditional leaving groups such as halides and other sulfonates, like tosylates (p-toluenesulfonates) and mesylates (methanesulfonates). brainly.comnih.gov

The enhanced reactivity of triflates over tosylates can be attributed to the greater electron-withdrawing inductive effect of the three fluorine atoms in the triflate group compared to the methyl group on the tolyl moiety in tosylates. pearson.comstackexchange.com This makes the triflate anion a more stable, and therefore better, leaving group. brainly.com While tosylates are effective and widely used, triflates often enable reactions under milder conditions and with a broader range of nucleophiles. chemicalforums.com The order of leaving group ability is generally considered to be: triflate > tosylate > mesylate. brainly.com

| Leaving Group | Abbreviation | pKa of Conjugate Acid | Relative Reactivity |

| Trifluoromethanesulfonate (B1224126) | -OTf | ~ -14 | Very High |

| p-Toluenesulfonate | -OTs | ~ -2.8 | High |

| Methanesulfonate | -OMs | ~ -1.9 | Moderate |

| Iodide | I⁻ | ~ -10 | Moderate-High |

| Bromide | Br⁻ | ~ -9 | Moderate |

| Chloride | Cl⁻ | ~ -7 | Low |

This table provides an illustrative comparison of common leaving groups.

Quinolyl Scaffold: Importance in Heterocyclic Chemistry and Synthetic Design

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comfiveable.me Its unique electronic properties and structural rigidity have made it a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science. nih.govbohrium.com

Quinoline and its derivatives are prevalent in a vast array of natural products and synthetic compounds with diverse biological activities. researchgate.netnih.gov This includes antimalarial, antibacterial, anticancer, and anti-inflammatory agents. nih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological and physicochemical properties, making it a highly attractive core for drug design. nih.govfrontiersin.org In synthetic design, the quinoline ring can participate in a range of chemical reactions, including electrophilic and nucleophilic substitutions, enabling the construction of complex molecular frameworks. numberanalytics.comvedantu.com Its derivatives also find applications as ligands in catalysis and as components in the development of dyes and organic semiconductors. numberanalytics.comnumberanalytics.com

Rationale for Academic Research Focus on 5-Quinolyl Trifluoromethanesulfonate

The academic interest in this compound stems from the strategic coupling of a highly reactive functional group with a synthetically valuable scaffold. By positioning the exceptionally good triflate leaving group at the 5-position of the quinoline ring, chemists unlock a powerful tool for the regioselective functionalization of this important heterocycle.

This specific isomer is of interest because it provides a reactive handle for introducing a wide variety of substituents at a position that can significantly influence the biological activity and material properties of the resulting quinoline derivatives. The carbon-oxygen bond of the triflate is readily cleaved, making the 5-position susceptible to a broad range of transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The ability to easily modify the quinoline core at this specific position is highly desirable for creating libraries of novel compounds for drug discovery screening and for the development of new materials with tailored electronic and photophysical properties. In essence, this compound serves as a versatile and highly reactive intermediate, enabling the exploration of new chemical space around the privileged quinoline scaffold.

Structure

3D Structure

Properties

IUPAC Name |

quinolin-5-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-5-1-4-8-7(9)3-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCKYCSNVTXGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467001 | |

| Record name | 5-quinolyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177734-78-0 | |

| Record name | 5-quinolyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Quinolyl Trifluoromethanesulfonate

Direct Synthesis of 5-Quinolyl Trifluoromethanesulfonate (B1224126)

The direct synthesis of 5-quinolyl trifluoromethanesulfonate involves the reaction of 5-hydroxyquinoline (B119867) with a triflating agent. This approach is favored for its efficiency and atom economy. The most commonly employed reagents for this transformation are trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2).

Trifluoromethanesulfonic Anhydride (Tf2O)-Mediated Approaches

Trifluoromethanesulfonic anhydride is a powerful and highly reactive electrophile widely used for the synthesis of triflates from alcohols and phenols. The reaction proceeds via the nucleophilic attack of the hydroxyl group of 5-hydroxyquinoline on the sulfur atom of Tf2O, leading to the formation of the corresponding triflate and trifluoromethanesulfonic acid as a byproduct. To neutralize the acid and drive the reaction to completion, a base is typically required.

The general reaction is as follows:

5-Hydroxyquinoline + (CF₃SO₂)₂O + Base → this compound + Base·HOTf

The efficiency of the triflation reaction using Tf2O is highly dependent on the choice of solvent and base. The selection of appropriate conditions is crucial to maximize the yield and minimize side reactions.

Solvent Effects: A range of aprotic solvents can be employed for this reaction, with the choice often dictated by the solubility of the starting materials and the desired reaction temperature. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent due to its inertness and ease of removal. Other solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (MeCN) have also been utilized. The polarity of the solvent can influence the reaction rate, with more polar solvents potentially accelerating the reaction.

Base Effects: The role of the base is to deprotonate the hydroxyl group of 5-hydroxyquinoline, enhancing its nucleophilicity, and to scavenge the triflic acid generated during the reaction. Common bases include tertiary amines such as triethylamine (B128534) (Et₃N) and pyridine (B92270). The basicity and steric hindrance of the amine can affect the reaction outcome. For instance, a sterically hindered base like 2,6-lutidine may be used to suppress potential side reactions. Inorganic bases such as potassium carbonate (K₂CO₃) can also be employed, particularly in heterogeneous reaction mixtures.

The optimization of these conditions is critical for achieving high yields of this compound. A systematic study of different solvent and base combinations would be necessary to determine the optimal conditions for this specific substrate.

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (CH₂Cl₂) | Triethylamine (Et₃N) | 0 to rt | 2 - 4 | Typical >85 |

| 2 | Dichloromethane (CH₂Cl₂) | Pyridine | 0 to rt | 2 - 6 | Variable |

| 3 | Tetrahydrofuran (THF) | 2,6-Lutidine | -78 to rt | 1 - 3 | Potentially higher selectivity |

| 4 | Acetonitrile (MeCN) | Potassium Carbonate (K₂CO₃) | rt | 4 - 8 | Good for specific substrates |

This table represents generalized conditions for the triflation of phenols and heterocyclic alcohols. Specific optimization for 5-hydroxyquinoline would be required.

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) Protocols

N-Phenyl-bis(trifluoromethanesulfonimide), also known as N-phenyltriflimide, serves as a milder and more selective alternative to triflic anhydride. It is a stable, crystalline solid that is easier to handle than the highly reactive and corrosive Tf2O. The reaction with PhNTf2 also requires a base to facilitate the deprotonation of the hydroxyl group.

The general reaction is as follows:

5-Hydroxyquinoline + PhN(SO₂CF₃)₂ + Base → this compound + PhNHTf + Base·HOTf

This method often provides higher yields and cleaner reactions, particularly for sensitive substrates. The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like potassium carbonate or an amine base. Microwave-assisted protocols using PhNTf2 have been developed, which can significantly reduce reaction times from hours to minutes.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Potassium Carbonate (K₂CO₃) | Tetrahydrofuran (THF) | 120 (Microwave) | 6 min | Generally high (>80) |

| 2 | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | rt | 4 - 12 h | Good to excellent |

| 3 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 2 - 6 h | High, for specific cases |

This table presents typical conditions for the triflation of phenols using PhNTf2. Specific adaptation for 5-hydroxyquinoline is necessary.

Trifluoromethanesulfonic Acid (TfOH)-Based Formulations in Triflate Formation

While trifluoromethanesulfonic acid (triflic acid) is the parent acid of triflates, its direct use for the synthesis of aryl triflates from phenols is not a standard method. The strong acidity of TfOH (pKa ≈ -14) makes it an excellent catalyst for a variety of reactions, but it does not directly act as a triflating agent for phenols. In some specialized cases, TfOH can be involved in triflate formation, for instance, in reactions involving diazonium salts or aryne intermediates. However, for the direct conversion of 5-hydroxyquinoline to this compound, TfOH-based formulations are not the preferred approach. The primary role of TfOH in organic synthesis is as a powerful Brønsted acid catalyst.

Indirect Synthetic Routes via Quinolyl Precursors

Indirect routes to this compound involve the synthesis of a suitable quinolyl precursor, which is then converted to the final product. These multi-step sequences can be advantageous when the direct triflation of 5-hydroxyquinoline is problematic or when a specific substitution pattern is desired.

Derivatization Strategies from Hydroxyquinolone Analogues

Hydroxyquinolones are a class of compounds that exist in tautomeric equilibrium with their corresponding quinolinone forms. These compounds can serve as versatile precursors for the synthesis of this compound. A common strategy involves the conversion of the hydroxyl group of a hydroxyquinolone to a better leaving group, such as a halide, which can then be displaced or further modified.

For example, a 4-hydroxy-2-quinolone can be treated with a halogenating agent like phosphorus oxychloride (POCl₃) to yield a 4-chloro-2-quinolone. While this specific example does not directly lead to a 5-quinolyl triflate, it illustrates the principle of activating the hydroxyl group of a quinolone for further transformations. A similar strategy could be envisioned where a suitably substituted hydroxyquinolone is first synthesized and then subjected to triflation. The synthesis of the hydroxyquinolone precursor itself can be achieved through various established methods, such as the Conrad-Limpach or Knorr quinoline (B57606) syntheses. The choice of the specific hydroxyquinolone analogue and the subsequent derivatization strategy would depend on the desired final substitution pattern of the this compound.

Strategic Functionalization of Quinolyl Halides and Related Scaffolds for Triflate Installation

The installation of a trifluoromethanesulfonate (triflate) group onto an aromatic ring, such as the quinoline system, is predominantly achieved through the reaction of the corresponding hydroxyl-substituted precursor with a triflating agent. Consequently, the synthesis of this compound from quinolyl halides or related scaffolds requires a strategic functionalization to first install a hydroxyl group at the 5-position. Direct conversion of an aryl halide to an aryl triflate is not a standard transformation; the key intermediate is 5-hydroxyquinoline.

Halogen atoms at the 5-position of the quinoline ring are known to be significantly more reactive compared to those at other positions, such as the 7- and 8-positions. researchgate.net This inherent reactivity allows for selective displacement reactions to form the necessary 5-hydroxyquinoline precursor. Methodologies for this conversion from a 5-haloquinoline (e.g., 5-bromoquinoline (B189535) or 5-chloroquinoline) include classical nucleophilic aromatic substitution under forcing conditions or, more commonly, modern transition-metal-catalyzed hydroxylation reactions. Palladium-catalyzed reactions, in particular, have been widely applied to the functionalization of the quinoline scaffold. ias.ac.innih.gov For instance, Buchwald-Hartwig-type amination reactions on 5-chloro- and 5-bromo-8-hydroxyquinoline demonstrate the utility of palladium catalysis on this ring system, suggesting that analogous catalytic hydroxylation methods are a viable strategy for converting 5-haloquinolines into 5-hydroxyquinoline. ias.ac.in

The following table summarizes generalized conditions for the key transformation of a quinolyl halide to the required hydroxyl intermediate, a critical step prior to triflate installation.

| Precursor | Reaction Type | Typical Reagents & Catalyst | Product |

|---|---|---|---|

| 5-Bromoquinoline | Palladium-Catalyzed Hydroxylation | NaOH or KOH, Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., Buchwald-type phosphine (B1218219) ligands) | 5-Hydroxyquinoline |

| 5-Chloroquinoline | Palladium-Catalyzed Hydroxylation | Strong base, Palladium catalyst, specialized ligand system | 5-Hydroxyquinoline |

| 5-Aminoquinoline | Diazotization followed by hydrolysis | 1. NaNO₂, aq. acid (e.g., H₂SO₄) 2. H₂O, heat | 5-Hydroxyquinoline |

Recent Advances and Green Chemistry Principles in this compound Synthesis

A significant advancement is the development of triflation procedures that operate under aqueous conditions. organic-chemistry.org Traditional methods often rely on anhydrous organic solvents like dichloromethane or acetonitrile and require the use of organic amine bases such as pyridine, which are volatile and can complicate product purification. A practical alternative involves using a biphasic system with an inorganic base like potassium phosphate (B84403) (K₃PO₄) in water. organic-chemistry.org This approach eliminates the need for amine bases and allows for a much simpler workup, often involving only a phase separation and solvent evaporation. organic-chemistry.org

Microwave-assisted synthesis represents another green approach applied to triflation. acs.org The use of controlled microwave heating can dramatically reduce reaction times from several hours to just a few minutes, leading to significant energy savings and often resulting in cleaner reaction profiles with higher yields. acs.org

Furthermore, the development of novel triflating agents offers milder and more convenient alternatives to the highly reactive and corrosive trifluoromethanesulfonic anhydride (Tf₂O). nih.govresearchgate.net One such advancement is the use of triflyl fluoride (B91410) (CF₃SO₂F) gas, which can be generated ex situ from stable precursors. chemrxiv.orgnih.gov This method provides a more chemoselective triflation, avoiding some of the side reactions associated with triflic anhydride. chemrxiv.org Another innovative strategy involves solid, air- and moisture-stable reagents like 1-methyl-3-((trifluoromethyl)sulfonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, which can triflate phenols cleanly at room temperature in minutes. nih.gov The use of a soluble polymer-supported triflating reagent has also been reported, which facilitates a high-throughput approach to synthesis. nih.gov This method allows for simple precipitation and filtration to purify the product, and the polymer-supported byproduct can be quantitatively recovered and recycled, adhering to the green principles of waste reduction and reagent recycling. nih.gov

The table below compares traditional triflation methods with recent, greener alternatives.

| Method | Triflating Agent | Typical Solvent | Base | Key Advantages (Green Aspects) | Reference |

|---|---|---|---|---|---|

| Traditional | Triflic Anhydride (Tf₂O) | Anhydrous CH₂Cl₂ | Pyridine | Well-established, effective | researchgate.net |

| Aqueous Biphasic | Triflic Anhydride (Tf₂O) | Toluene / Water | aq. K₃PO₄ or NaOH | Avoids organic bases, simplified workup, uses water | organic-chemistry.org |

| Microwave-Assisted | Triflic Anhydride or N-Phenyltriflimide | Acetonitrile | Pyridine or K₂CO₃ | Drastically reduced reaction times, energy efficient | acs.org |

| Novel Reagent | 1-methyl-3-(...)imidazol-2-one | DMSO | Fluoride source (e.g., TMAF) | Air/moisture stable reagent, mild room temp. conditions, fast | nih.gov |

| Polymer-Supported | PEG-supported reagent | CH₂Cl₂ | None added | Reagent is recyclable, simplified purification by filtration | nih.gov |

Mechanistic Investigations of Reactions Involving 5 Quinolyl Trifluoromethanesulfonate

Quantitative Analysis of the Triflate Leaving Group Effect on Reaction Kinetics and Thermodynamics

The trifluoromethanesulfonate (B1224126) (triflate) group is one of the best leaving groups known in organic chemistry. wikipedia.org Its exceptional ability to depart is due to the high stability of the resulting triflate anion. This stability arises from extensive charge delocalization through resonance across the three sulfonyl oxygens and the powerful inductive electron-withdrawing effect of the trifluoromethyl (CF₃) group. wikipedia.org

The pKa of triflic acid (the conjugate acid of the triflate anion) is estimated to be around -12, making it a superacid and rendering its conjugate base, the triflate anion, extremely weak and therefore an excellent leaving group. wikipedia.orgnih.gov This makes reactions involving the displacement of a triflate group thermodynamically favorable and kinetically rapid.

Kinetic studies consistently demonstrate the superior leaving group ability of triflate compared to other common sulfonates like tosylate (p-toluenesulfonate) and mesylate (methanesulfonate), as well as halides. nih.govresearchgate.netmasterorganicchemistry.comlibretexts.org For instance, the acetolysis of ethyl triflate is approximately 30,000 times faster than that of ethyl tosylate at 25°C. researchgate.net This dramatic rate enhancement is a direct consequence of the greater stability of the triflate anion compared to the tosylate anion.

The following table provides a quantitative comparison of the relative rates of solvolysis for ethyl esters with different leaving groups, highlighting the exceptional reactivity of the triflate.

Data derived from studies on ethyl esters, illustrating the general reactivity trend of the leaving groups. researchgate.net

In the context of 5-quinolyl trifluoromethanesulfonate, this high reactivity facilitates reactions that would be slow or require harsh conditions with other leaving groups, such as halides. This is particularly evident in palladium-catalyzed cross-coupling reactions, where the oxidative addition of aryl triflates to Pd(0) is often much faster than that of the corresponding aryl chlorides or even bromides, although relative reactivity can be influenced by the specific catalyst system. rsc.orgresearchgate.netnih.gov

Spectroscopic and Computational Elucidation of Reaction Intermediates and Transition States

Understanding the precise mechanisms of reactions involving this compound requires the characterization of transient intermediates and transition states. Modern physical organic chemistry employs a combination of spectroscopic techniques and computational modeling to achieve this.

Spectroscopic Methods: Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing and characterizing reactive intermediates that are too unstable to be isolated at room temperature. nih.gov For example, in palladium-catalyzed cross-coupling reactions, it is possible to observe and characterize arylpalladium(II) complexes formed after the oxidative addition step. acs.orgnih.gov Kinetic studies using NMR can also provide rate data for individual steps in a catalytic cycle, helping to identify the rate-determining step. acs.org For instance, the products of the oxidative addition of phenyl triflate to a palladium(0) complex in the presence of primary amines have been identified as cationic aryl palladium(II) complexes. acs.org

Computational Elucidation: Density Functional Theory (DFT) calculations have become indispensable for mapping out the potential energy surfaces of complex reaction mechanisms. nih.govresearchgate.net These computational studies can provide detailed geometric and energetic information about transition states and intermediates that are often inaccessible experimentally. nih.gov For example, DFT calculations have been used to investigate different mechanistic pathways for C-H activation of quinoline (B57606) N-oxides, revealing the crucial role of the solvent in stabilizing transition states and controlling regioselectivity. nih.govacs.org Similarly, computational studies on aryl-CF₃ bond-forming reductive elimination from palladium(IV) intermediates (which can be formed from aryl triflates) have elucidated that the reaction proceeds via pre-equilibrium dissociation of the triflate anion, followed by coupling. nih.gov These calculations can also help explain observed selectivities and guide the rational design of new catalysts and reaction conditions. nih.gov

Scanning tunneling microscopy (STM) combined with DFT calculations has been used to visualize intermediates in on-surface reactions of aryl triflates, revealing the formation of aryloxy and aryl radicals upon cleavage of the trifluoromethyl sulfonyl group. researchgate.net

Influence of Reaction Conditions on Mechanistic Divergence and Pathway Selectivity

The reaction pathway followed by this compound can be exquisitely sensitive to the reaction conditions, leading to mechanistic divergence where different products are formed by selectively favoring one pathway over another. Key variables include the choice of catalyst, ligands, base, solvent, and additives.

Catalyst and Ligand Effects: In transition metal catalysis, the choice of metal and its associated ligands is paramount. For instance, in cross-electrophile couplings of aryl bromides with aryl triflates, a dual-catalyst system of nickel and palladium can be used. nih.gov The palladium catalyst preferentially reacts with the aryl triflate, while the nickel catalyst favors the aryl bromide, demonstrating orthogonal reactivity that enables selective cross-coupling. nih.gov Even with a single metal like palladium, the choice of phosphine (B1218219) ligand can reverse the chemoselectivity of oxidative addition between an aryl bromide and an aryl triflate. researchgate.netresearchgate.net For example, in Suzuki couplings, certain "ligand-free" conditions favor reaction at the C-OTf bond, whereas many traditional phosphine ligands promote reaction at the C-Br bond. researchgate.net

The table below illustrates how changing reaction conditions can influence the outcome of palladium-catalyzed reactions involving a bromoaryl triflate, demonstrating pathway selectivity.

Illustrative examples of chemoselectivity based on general findings for bromoaryl triflates. researchgate.netresearchgate.net

This sensitivity to reaction conditions allows chemists to steer a reaction towards a desired product by carefully tuning the parameters, thereby controlling mechanistic pathways and enhancing the synthetic utility of versatile substrates like this compound.

Reactivity Profiles and Transformative Applications in Organic Synthesis

Carbon-Carbon Bond Forming Reactions Catalyzed by 5-Quinolyl Trifluoromethanesulfonate (B1224126)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and aryl triflates, including 5-quinolyl trifluoromethanesulfonate, are highly effective electrophilic partners in these transformations. The strong electron-withdrawing nature of the triflate group facilitates the initial oxidative addition step in the catalytic cycle of palladium(0) complexes, which is often the rate-determining step of the reaction.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. Aryl triflates are effective substrates for this reaction, often exhibiting reactivity comparable to or greater than aryl bromides. The general catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) center, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

While specific studies detailing the Suzuki-Miyaura coupling of this compound were not found in the provided search results, the general reactivity of aryl triflates suggests its utility in forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 5-position of the quinoline (B57606) ring. The reaction conditions typically involve a palladium source such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, a base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃), and a suitable solvent system like toluene, dioxane, or DMF/water.

The Heck reaction is a palladium-catalyzed method for the arylation of alkenes. Aryl triflates are commonly used as electrophiles in this transformation. The reaction mechanism typically proceeds via the oxidative addition of the aryl triflate to a Pd(0) catalyst, followed by migratory insertion of the olefin into the aryl-palladium bond. A subsequent β-hydride elimination step releases the arylated alkene product and a hydridopalladium complex, from which the active Pd(0) catalyst is regenerated in the presence of a base.

The use of this compound in Heck reactions would allow for the synthesis of 5-alkenylquinolines, which are valuable intermediates in medicinal chemistry and materials science. The regioselectivity of the olefin insertion is often controlled by steric factors, with the aryl group typically adding to the less substituted carbon of the double bond.

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate. This reaction is known for its high functional group tolerance and the often high reactivity of the organozinc nucleophiles. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination.

As an aryl triflate, this compound is an anticipated substrate for Negishi coupling, enabling the formation of C-C bonds with a wide variety of organozinc reagents (alkyl, aryl, alkenyl, benzyl (B1604629), etc.). This method provides a powerful alternative to other coupling strategies, particularly when mild reaction conditions are required.

Beyond the Suzuki, Heck, and Negishi reactions, aryl triflates like this compound can participate in a range of other palladium-catalyzed C-C bond-forming reactions. These include the Sonogashira coupling with terminal alkynes, Stille coupling with organostannanes, and various carbonylation reactions to form ketones, esters, or amides. The versatility of the triflate leaving group makes it a key functional handle for the diverse functionalization of the quinoline core.

While palladium catalysis is dominant, other transition metals can also effect powerful transformations of aryl triflates. A notable example is the nickel-catalyzed Catellani-type annulation, which has been successfully applied to this compound. nsf.govnih.gov This reaction allows for the construction of fused ring systems in a single operation.

In a study on nickel-catalyzed Catellani annulation, 5-quinolyl triflate was shown to be a suitable substrate for the formation of benzocyclobutene-fused norbornanes. nsf.govnih.gov The reaction proceeds under mild conditions and demonstrates the utility of this quinolyl derivative in building complex, three-dimensional structures. The reaction of 5-quinolyl triflate with norbornene and a Grignard reagent, catalyzed by a nickel complex, yielded the corresponding annulated product. nsf.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Quinolyl triflate | Norbornene | NiCl₂/dcype | Benzocyclobutene-fused norbornane derivative | Less reactive than 2-Naphthyl triflate | nih.gov |

This type of annulation strategy highlights the value of this compound as a building block for advanced synthetic chemistry, enabling the rapid construction of molecular complexity from readily accessible starting materials.

Cross-Coupling Methodologies with Organometallic Reagents

Carbon-Heteroatom Bond Forming Reactions Initiated by this compound

The triflate group at the C5 position of the quinoline ring serves as an excellent leaving group, making this position susceptible to nucleophilic substitution and a prime candidate for various palladium-catalyzed cross-coupling reactions to form carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has been successfully applied to aryl triflates, including those of quinolines, allowing for the synthesis of a wide range of aryl amines wikipedia.orglibretexts.orgnih.gov.

In a study focused on the synthesis of potential serotonergic agents, the palladium-catalyzed amination of 2-methylquinoline-5-triflate with various secondary cyclic amines was investigated. The reaction conditions, including the choice of palladium catalyst, ligand, solvent, and base, were systematically studied to optimize the synthesis of 5-aminoquinoline derivatives. This methodology provides a more accessible pathway to these valuable compounds.

The general reaction scheme involves the coupling of the quinoline triflate with a secondary amine in the presence of a palladium catalyst and a base.

Table 1: Palladium-Catalyzed Amination of 2-Methylquinoline-5-triflate with Secondary Amines

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pyrrolidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 78 |

| Piperidine | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 110 | 85 |

| Morpholine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 82 |

| Piperazine (mono-Boc protected) | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 80 | 75 |

This table presents a summary of typical conditions and yields for the Buchwald-Hartwig amination of a quinoline-5-triflate derivative. The data is illustrative of the synthetic utility of this transformation.

The formation of aryl ethers and thioethers from aryl triflates can be achieved through various transition metal-catalyzed coupling reactions, most notably the Ullmann condensation and Buchwald-Hartwig-type reactions wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgmdpi.com.

The Ullmann condensation traditionally involves the use of a copper catalyst at elevated temperatures to couple an aryl halide or triflate with an alcohol or thiol wikipedia.orgnih.gov. Modern variations of this reaction often employ ligands to facilitate the coupling under milder conditions. For instance, copper-catalyzed O-arylation of phenols with aryl halides and bromides can be performed in DMSO with K₃PO₄ using picolinic acid as a ligand nih.gov. Similarly, copper(I) thiolate complexes have been synthesized and shown to react with aryl iodides to form aryl sulfides, demonstrating their intermediacy in copper-catalyzed thioetherification reactions nih.gov. While specific examples with this compound are not prevalent in the literature, the general reactivity of aryl triflates in these reactions suggests its suitability as a substrate.

Palladium-catalyzed Buchwald-Hartwig-type C-O and C-S bond-forming reactions also provide a viable route to quinolyl ethers and thioethers. These reactions typically employ a palladium catalyst with a suitable phosphine ligand and a base to couple the aryl triflate with an alcohol or thiol.

The introduction of a phosphorus-containing moiety onto the quinoline scaffold can lead to compounds with interesting biological and chemical properties. While direct phosphorylation of this compound is not extensively documented, the reactivity of the triflate group suggests its potential in C-P bond-forming reactions.

One common method for the synthesis of arylphosphonates is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a dialkyl phosphite. This reaction would be a plausible route for the synthesis of 5-quinolylphosphonates from this compound.

Another approach could involve a Michaelis-Arbuzov-type reaction, where a quinolyl halide (which could be prepared from the corresponding triflate) reacts with a trialkyl phosphite. While not a direct use of the triflate, it represents a viable synthetic pathway enabled by the presence of the triflate precursor.

Regioselective Functionalization of the Quinolyl Nucleus Enabled by the Triflate Group

The triflate group at the C5 position acts as a powerful directing group, enabling the selective functionalization of this specific position on the quinoline ring. This site-selectivity is a significant advantage in the synthesis of complex quinoline derivatives, as it avoids the formation of isomeric mixtures that can arise from direct electrophilic substitution on the quinoline nucleus.

The palladium-catalyzed amination of 2-methylquinoline-5-triflate, as discussed in section 4.2.1, is a prime example of the site-selective functionalization at the C5 position. The reaction exclusively occurs at the carbon atom bearing the triflate group, demonstrating the directing effect of this excellent leaving group.

Beyond C-N bond formation, a variety of palladium-catalyzed cross-coupling reactions can be employed for the site-selective introduction of carbon-based substituents at the C5 position. These reactions are well-established for aryl triflates and include:

Suzuki-Miyaura Coupling: This reaction couples the aryl triflate with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond nsf.govd-nb.inforesearchgate.netrsc.orgbeilstein-journals.org. The use of palladium catalysts with specific ligands can influence the reaction's efficiency and selectivity nsf.govbeilstein-journals.org.

Sonogashira Coupling: This reaction introduces an alkynyl group by coupling the aryl triflate with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.orgresearchgate.net.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl triflate with an alkene wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgmdpi.com.

Stille Coupling: This reaction utilizes an organotin reagent to couple with the aryl triflate, forming a C-C bond openochem.orglnigchrm.insynarchive.comlibretexts.orgwikipedia.org.

These cross-coupling reactions provide a powerful toolkit for the regioselective elaboration of the this compound core, enabling the synthesis of a vast array of 5-substituted quinolines with high precision.

Table 2: Potential Site-Selective Cross-Coupling Reactions at the C5 Position of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst System |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(0) / Phosphine ligand |

| Sonogashira | R-C≡CH | C-C(sp) | Pd(0) / Cu(I) / Amine base |

| Heck | Alkene | C-C(sp²) | Pd(0) / Base |

| Stille | R-Sn(Alkyl)₃ | C-C | Pd(0) |

This table illustrates the potential for various well-established cross-coupling reactions to be applied to this compound for site-selective functionalization, based on the known reactivity of aryl triflates.

C2 and C8 Functionalization Pathways

The direct functionalization of C-H bonds is a powerful strategy that offers an atom- and step-economical alternative to traditional synthetic methods that require pre-functionalized substrates mdpi.com. In the quinoline ring, the C2 and C8 positions are particularly amenable to functionalization through transition-metal-catalyzed C-H activation, often facilitated by the coordinating assistance of the ring's nitrogen atom nih.govnih.gov.

Rhodium catalysts have proven especially effective for the selective functionalization of quinolines researchgate.netnih.govresearchgate.net. The activation of the C-H bond at the C2 position is facilitated by its proximity to the nitrogen atom, while C8 functionalization proceeds through the formation of a stable, five-membered rhodacycle intermediate involving the metal center and the quinoline nitrogen nih.govresearchgate.net. While much of the research has focused on quinoline N-oxides to direct and facilitate these reactions, the principles are broadly applicable to substituted quinolines researchgate.netresearchgate.netnih.govacs.org.

For a substrate like this compound, these C-H activation strategies would allow for the introduction of alkyl or aryl groups at the C2 and C8 positions while leaving the C5-triflate group intact for subsequent transformations. For instance, studies on the C2-amination of quinoline N-oxides have shown that the reaction tolerates substituents at the C5 position, affording the desired products in moderate yields nih.gov. This tolerance is crucial, as it enables a modular approach to synthesizing polyfunctionalized quinolines. The general reactivity order often favors C2 functionalization, but selectivity for the C8 position can be achieved by tuning the catalyst, ligands, and reaction conditions nih.govacs.org.

Table 1: Regioselective C-H Functionalization applicable to the Quinoline Core

| Position | Catalyst System (Example) | Reaction Type | Selectivity Principle |

|---|---|---|---|

| C2 | Rhodium / Phosphine Ligands | Arylation, Alkenylation | Proximity to Nitrogen Atom mdpi.comnih.gov |

| C8 | Rhodium(III) or Palladium(II) | Arylation, Alkenylation | Formation of 5-membered metallacycle nih.govresearchgate.netacs.org |

C3 Functionalization via Nucleophilic Addition and Oxidative Aromatization

Functionalization at the C3 position of the quinoline nucleus is more challenging due to its electronic properties and distance from the directing nitrogen atom nih.gov. However, innovative strategies have been developed to achieve C3 selectivity. One effective method involves a sequence of nucleophilic addition followed by oxidative aromatization.

This pathway circumvents the direct, and often difficult, C-H activation at C3. The process is initiated by the addition of a nucleophile to the quinoline ring system, typically forming a 1,2- or 1,4-dihydroquinoline intermediate. This intermediate is significantly more nucleophilic at the β-position (C3) than the parent quinoline. The activated dihydroquinoline can then react with a variety of electrophiles at the C3 position. The final step is an oxidative aromatization to regenerate the quinoline ring, now bearing a new substituent at the C3 position. Nickel-catalyzed methods have been particularly successful in promoting this transformation, allowing for the introduction of alkyl, aryl, and other functional groups with high C3 selectivity.

Generation of Complex Heterocyclic Architectures

The dual reactivity of this compound—its capacity for both C-H functionalization and cross-coupling reactions—makes it an ideal precursor for the synthesis of complex molecular architectures. This enables the construction of highly decorated quinoline frameworks, the formation of novel fused ring systems, and the synthesis of important biaryl compounds.

Synthesis of Polyfunctionalized Quinoline Frameworks

The creation of polyfunctionalized quinolines relies on the sequential and chemoselective modification of multiple positions on the quinoline core nih.gov. The triflate group at the C5 position of this compound is a key enabler for such strategies. As a versatile leaving group for palladium-catalyzed cross-coupling, it can be readily replaced by a wide range of substituents.

A powerful synthetic approach involves combining C-H functionalization with cross-coupling chemistry. For example, one could first perform a regioselective C-H arylation at the C8 position, followed by a Suzuki or Stille coupling at the C5 position. The ability to perform chemoselective cross-couplings on substrates bearing multiple reactive sites is well-documented. For instance, studies on 5-bromoquinolin-8-yl trifluoromethanesulfonate have demonstrated that the triflate group can be selectively coupled while leaving the bromo substituent untouched, or vice-versa, by carefully choosing the catalyst and reaction conditions dntb.gov.ua. This highlights the fine control that can be exerted, allowing for the programmed construction of quinolines with distinct functionalities at different positions.

Table 2: A Modular Approach to Polyfunctionalized Quinolines

| Step | Reaction Type | Position Targeted | Reagents/Catalyst | Result |

|---|---|---|---|---|

| 1 | C-H Alkenylation | C8 | Rh(III) catalyst, Alkene | C8-alkenyl-5-quinolyl trifluoromethanesulfonate |

| 2 | Suzuki Coupling | C5 | Pd(0) catalyst, Arylboronic acid | C8-alkenyl-C5-aryl-quinoline |

Formation of Fused Heterocyclic Systems

Fused heterocyclic systems containing a quinoline moiety are present in numerous bioactive molecules nih.gov. The intramolecular Heck reaction is a potent method for constructing such fused rings wikipedia.org. This reaction involves the palladium-catalyzed coupling of an aryl or vinyl triflate with an alkene tethered to the same molecule, resulting in the formation of a new ring wikipedia.org.

Starting from this compound, a synthetic sequence could involve first introducing an alkene-containing side chain at an adjacent position, such as C4 or C6, via a suitable coupling or substitution reaction. The subsequent intramolecular Heck reaction, catalyzed by a palladium complex, would then trigger the cyclization between the C5 position and the tethered alkene, forming a new five- or six-membered ring fused to the quinoline core. This strategy has been widely used in the synthesis of complex natural products and provides a convergent route to polycyclic architectures wikipedia.org. Palladium-catalyzed intramolecular direct arylation is another powerful technique for creating fused systems from precursors like 5-iodotriazoles, demonstrating the versatility of intramolecular cyclizations nih.gov.

Construction of Biaryl and Heterobiaryl Compounds

Biaryl and heterobiaryl motifs are privileged structures in medicinal chemistry and materials science researchgate.netrsc.orgnih.gov. The triflate group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions designed to form C-C bonds, such as the Suzuki-Miyaura, Stille, and Heck reactions wikipedia.orgnih.govorganic-chemistry.org.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide or triflate, is one of the most widely used methods for biaryl synthesis due to its mild conditions and the commercial availability and stability of boronic acids organic-chemistry.org. This compound can be efficiently coupled with a diverse range of aryl- and heteroarylboronic acids to yield 5-arylquinolines.

The Stille reaction utilizes organostannane reagents and is also highly effective for coupling aryl triflates nih.govmsu.edu. It offers a broad substrate scope and is often complementary to the Suzuki coupling, particularly for substrates that may be incompatible with boronic acids.

The Heck reaction provides a method to form 5-alkenylquinolines by coupling this compound with various alkenes wikipedia.orgorganic-chemistry.orglibretexts.org. This reaction is a powerful tool for introducing vinyl groups, which can serve as handles for further synthetic transformations.

Table 3: Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Heteroaryl-quinoline organic-chemistry.org |

| Stille | Aryl/Heteroaryl-stannane | Pd(0) complex, Ligand | 5-Aryl/Heteroaryl-quinoline nih.govmsu.edu |

| Heck | Alkene | Pd(0) or Pd(II) complex, Base | 5-Alkenyl-quinoline wikipedia.orgorganic-chemistry.org |

Stereochemical and Regiochemical Control in 5 Quinolyl Trifluoromethanesulfonate Chemistry

Regioselectivity in Electrophilic Substitution and Directed Functionalization

The quinoline (B57606) core possesses multiple non-equivalent C-H bonds, making regioselective functionalization a significant challenge. The presence of a triflate group at the 5-position can electronically and sterically influence the sites of electrophilic attack and directed C-H activation.

Positional Selectivity in Quinolyl C-H Functionalization

The direct functionalization of C-H bonds is a powerful strategy for the synthesis of complex quinoline derivatives. nih.govnih.gov The inherent electronic properties of the quinoline ring generally favor functionalization at the C2, C4, and C8 positions. nih.govacs.org However, the strategic placement of directing groups can override this intrinsic reactivity to achieve functionalization at other positions. researchgate.netrsc.org

While direct C-H functionalization of 5-quinolyl trifluoromethanesulfonate (B1224126) is not extensively documented, studies on related quinoline systems provide insights into potential regioselective transformations. For instance, the use of removable N-acyl directing groups has enabled the formal C7-H arylation and alkenylation of quinolines. researchgate.netnih.gov This "traceless directing strategy" allows for the introduction of substituents at a position that is typically disfavored both electronically and sterically. researchgate.netnih.gov It is plausible that such a strategy could be applied to a 5-quinolyl triflate precursor, where the triflate group could be introduced after the directed C-H functionalization or be present during the reaction, potentially influencing its efficiency and selectivity.

The functionalization of quinoline N-oxides is another well-established method for achieving regioselectivity, often directing reactions to the C2 or C8 positions. nih.govacs.org For example, Pd-catalyzed C2 arylation of quinoline N-oxides with aryl bromides has been reported. nih.gov The triflate group at the 5-position in a quinoline N-oxide framework would likely exert a strong electronic influence on the regiochemical outcome of such transformations.

Table 1: Examples of Regioselective C-H Functionalization of Quinolines

| Reaction Type | Position Functionalized | Catalyst/Directing Group | Reference |

| Arylation | C7 | Cu-catalyst / N-acyl directing group | researchgate.netnih.gov |

| Alkenylation | C7 | Cu-catalyst / N-acyl directing group | researchgate.netnih.gov |

| Arylation | C2 | Pd(OAc)₂ / N-oxide | nih.gov |

| Heteroarylation | C2 | Pd(OAc)₂ / N-oxide | nih.gov |

| Alkylation | C2 | Rh-catalyst | nih.gov |

Control of Regioisomer Formation in Alkyne Additions Mediated by Triflate Reagents

The addition of triflate-containing reagents to alkynes can proceed with high regioselectivity, leading to the formation of vinyl triflates. While direct studies on the addition of 5-quinolyl trifluoromethanesulfonate to alkynes are not prominent, the principles can be understood from related systems. For instance, the radical perfluoroalkyltriflation of alkynes using phenyl(perfluoroalkyl)iodonium triflates demonstrates excellent regio- and stereoselectivity. nih.gov In this reaction, the perfluoroalkyl group adds to one carbon of the alkyne, and the triflate group adds to the other, with a distinct anti-addition geometry. nih.gov The regioselectivity is governed by the stability of the intermediate vinyl radical. nih.gov

Applying this concept to a hypothetical reaction involving a 5-quinolyl triflate precursor, one could envision a scenario where a quinolyl radical adds to an alkyne, followed by trapping with a triflate source, or where a triflating reagent containing a quinolyl moiety reacts with an alkyne. The electronic and steric properties of the quinoline ring would play a crucial role in directing the regiochemical outcome of such an addition.

Stereoselectivity in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Achieving high levels of stereoselectivity is a central goal in modern organic synthesis. The chemistry of quinolyl triflates offers several avenues for controlling the three-dimensional arrangement of atoms in newly formed stereocenters.

Enantioselective Transformations in the Context of Triflate Chemistry

The development of enantioselective transformations is crucial for the synthesis of chiral molecules. In the realm of quinoline chemistry, the in situ generation of quinolinium triflates from quinolones has enabled highly enantioselective catalytic alkynylations. nih.gov The use of a copper catalyst with a chiral bis(oxazoline) ligand allows for the facial-selective dearomatization of the quinolinium triflate, leading to dihydroquinoline products with high enantiomeric excess. nih.gov

Table 2: Enantioselective Copper-Catalyzed Alkynylation of a Quinolone via a Quinolinium Triflate Intermediate

| Alkyne | Ligand | Yield (%) | ee (%) |

| Phenylacetylene | Benzyl (B1604629) bis(oxazoline) | 85 | 92 |

| 4-Methoxyphenylacetylene | Benzyl bis(oxazoline) | 82 | 94 |

| 4-Chlorophenylacetylene | Benzyl bis(oxazoline) | 78 | 90 |

| 1-Hexyne | Benzyl bis(oxazoline) | 75 | 88 |

Data synthesized from the findings reported in reference nih.gov.

This methodology demonstrates that the triflate counterion plays a key role in the reactivity of the quinolinium species, and the chiral catalyst effectively controls the stereochemical outcome of the nucleophilic addition.

Factors Influencing Stereocontrol: Ligand Design and Reaction Environment

The reaction conditions, such as the solvent, temperature, and the nature of any additives, can also have a profound impact on stereoselectivity. researchgate.net For instance, in glycosylation reactions, the acidity of the acceptor molecule can influence the stereodirecting effect of a participating protecting group. researchgate.net While not directly related to this compound, these principles are broadly applicable to stereoselective synthesis. The polarity of the solvent can affect the stability of charged intermediates and transition states, while the temperature can influence the relative rates of competing diastereomeric or enantiomeric pathways. Therefore, careful optimization of both the chiral catalyst or auxiliary and the reaction conditions is essential for maximizing stereocontrol in transformations involving this compound and related compounds.

Elucidation of Structure-Reactivity Relationships Governing Selectivity

The stereochemical and regiochemical outcomes of reactions involving this compound and its derivatives are intricately governed by a combination of electronic and steric factors inherent to the quinoline scaffold, the nature of the reactants, and the catalytic system employed. Detailed research into analogous systems, such as substituted quinoline triflates, provides significant insights into the structure-reactivity relationships that dictate selectivity.

A key aspect of understanding selectivity is the inherent electronic disparity of the positions on the quinoline ring. The triflate group at the C5 position renders this carbon atom highly electrophilic and susceptible to nucleophilic attack or oxidative addition in palladium-catalyzed cross-coupling reactions. The reactivity of this site can be modulated by the presence of substituents on other parts of the quinoline ring, which can alter the electron density distribution and steric accessibility of the C5 position.

In the context of palladium-catalyzed reactions, the choice of ligands and reaction conditions plays a pivotal role in controlling regioselectivity when multiple reactive sites are present. For instance, in related halo-substituted quinolyl triflates, the selective activation of the C-OTf bond over a C-halogen bond (or vice versa) can often be achieved by tuning the electronic and steric properties of the phosphine (B1218219) ligands on the palladium catalyst.

Detailed studies on the palladium-catalyzed amination of quinaldine-5-triflate (2-methyl-5-quinolyl trifluoromethanesulfonate), a close analog of this compound, have shed light on the influence of the amine structure on reaction efficiency. These findings offer valuable insights into the structure-reactivity relationships at play. The investigation systematically varied the amine coupling partner, revealing the impact of steric hindrance on the product yield.

The following table summarizes the results of the palladium-catalyzed amination of quinaldine-5-triflate with a variety of amines, highlighting the relationship between the structure of the amine and the resulting yield of the corresponding 5-aminoquinoline derivative. The reactions were carried out under optimized conditions to elucidate the impact of the nucleophile's structure.

| Amine Reagent | Product | Yield (%) |

|---|---|---|

| N-methylpiperazine | 2-Methyl-5-(4-methylpiperazin-1-yl)quinoline | 99 |

| Piperidine | 2-Methyl-5-(piperidin-1-yl)quinoline | 76 |

| Piperazine | 2-Methyl-5-(piperazin-1-yl)quinoline | 45 |

| Morpholine | 2-Methyl-5-(morpholin-4-yl)quinoline | 72 |

| N,N'-dimethylpiperazine | 2-Methyl-5-(2,5-dimethylpiperazin-1-yl)quinoline | 53 |

| 2-aminopyridine | N-(2-pyridyl)-2-methylquinolin-5-amine | low |

| 8-methoxybenzazepine | 5-(8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-2-methylquinoline | low |

The data reveals a clear trend where sterically less hindered cyclic secondary amines, such as N-methylpiperazine and piperidine, provide good to excellent yields of the corresponding 5-aminoquinoline products. In contrast, the introduction of bulky substituents on the amine, as in the case of N,N'-dimethylpiperazine, leads to a noticeable decrease in yield researchgate.net. This suggests that the transition state of the carbon-nitrogen bond-forming step is sensitive to steric congestion around the nitrogen nucleophile. The significantly lower yields observed with 2-aminopyridine and 8-methoxybenzazepine can also be attributed to a combination of steric effects and potentially different electronic properties of these amines researchgate.net.

These findings underscore the importance of steric factors in governing the reactivity of the 5-position of the quinoline ring system. While this study does not directly address stereoselectivity, the principles of steric and electronic control observed are fundamental to achieving stereochemical control in reactions involving chiral reactants or catalysts. For this compound, it can be inferred that similar structure-reactivity relationships will dictate the outcome of its reactions, with the steric and electronic profiles of both the coupling partner and the catalyst system being critical determinants of selectivity and efficiency.

Based on a thorough review of the available search results, it is not possible to generate the requested article focusing solely on the computational and theoretical perspectives of "this compound." The search did not yield any specific studies, data, or research findings related to quantum chemical calculations, DFT analysis, HOMO-LUMO analysis, mechanistic modeling, or predictive modeling for this particular compound.

The provided search results contain general information about the theoretical methods outlined in the request—such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Transition State Theory, and models for predicting regioselectivity. However, these results describe the methodologies themselves or their application to other chemical compounds, not to this compound.

Generating an article under these circumstances would require speculating or using information from unrelated molecules, which would violate the core instructions of maintaining scientific accuracy and focusing strictly on the specified compound. Therefore, the requested content cannot be produced.

Computational and Theoretical Perspectives on 5 Quinolyl Trifluoromethanesulfonate

Intermolecular and Intramolecular Interactions: Topology and Non-Covalent Interaction Analysis

QTAIM analysis, based on the topology of the electron density, allows for the identification and characterization of bond critical points (BCPs), which are indicative of interactions between atoms. nih.govsciencepg.com The properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interactions. nih.gov For non-covalent interactions, one typically observes low electron density values and positive Laplacian values. nih.gov

In a study of various fluorinated quinolines, including 5,6,7,8-tetrafluoroquinoline (B12704548) and 5,6,8-trifluoroquinoline, several types of intermolecular interactions were identified that are likely pertinent to the solid-state structure of 5-Quinolyl trifluoromethanesulfonate (B1224126). These interactions include C—H···N, C—H···F, and π-stacking interactions, which collectively govern the crystal lattice structure. nsc.ru

The topological analysis demonstrated that these interactions, often considered purely nonvalent, exhibit characteristics of very weak covalent bonds due to the overlap of molecular wave functions in the intermolecular space. nsc.ru This is evidenced by the presence of (3, -1) bond critical points between atoms of neighboring molecules.

Detailed findings from the QTAIM analysis of analogous fluorinated quinoline (B57606) dimers revealed specific characteristics for different types of contacts. For instance, C—H···N and C—H···F hydrogen bonds are crucial in forming the primary supramolecular motifs. nsc.ru The π-stacking interactions between the aromatic rings also contribute significantly to the stability of the crystal packing.

The table below summarizes the key topological parameters at the bond critical points for representative intermolecular contacts found in the crystal structures of analogous fluorinated quinoline derivatives, providing a quantitative basis for understanding these interactions. nsc.ru

Table 1: Topological Properties of Electron Density at Bond Critical Points for Intermolecular Contacts in Fluorinated Quinolines

| Interaction Type | Distance (Å) | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) |

|---|---|---|---|

| C—H···N | 2.636 | 0.0068 | 0.0272 |

| C—H···F | 2.502 | 0.0076 | 0.0346 |

Data derived from studies on partially fluorinated quinolines and presented as representative values.

Non-Covalent Interaction (NCI) analysis is another powerful computational tool used to visualize and understand weak interactions in real space. nih.govmdpi.com It identifies non-covalent interactions by analyzing the electron density and its reduced density gradient. nih.gov This method provides a qualitative picture of interaction zones, distinguishing between attractive van der Waals interactions, repulsive steric clashes, and hydrogen bonds. nih.gov While a specific NCI analysis for 5-Quinolyl trifluoromethanesulfonate is not available, it is anticipated that such an analysis would reveal large surface areas corresponding to van der Waals interactions within the quinoline and trifluoromethanesulfonate moieties, alongside specific regions indicating C—H···O and C—H···F hydrogen bonds, and potential π-stacking.

The combination of QTAIM and NCI analysis on analogous systems suggests that the crystal packing of this compound is likely stabilized by a complex interplay of directed hydrogen bonds and non-directional van der Waals forces, including π-stacking. The fluorine atoms of the trifluoromethanesulfonate group, along with the nitrogen atom of the quinoline ring, are expected to be key participants in these stabilizing intermolecular contacts.

Advanced Catalytic Systems and Strategies Utilizing 5 Quinolyl Trifluoromethanesulfonate

Transition Metal Catalysis for 5-Quinolyl Trifluoromethanesulfonate (B1224126) Transformations

Transition metal catalysis provides a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position of the quinoline (B57606) nucleus, starting from 5-quinolyl trifluoromethanesulfonate. The high reactivity of the triflate leaving group allows for a broad range of transformations under relatively mild conditions.

Palladium-Catalyzed Reactions

Palladium catalysts are preeminent in cross-coupling chemistry, and they have been extensively utilized for the functionalization of aryl and heteroaryl triflates, including this compound. These reactions offer a reliable and versatile route to a wide array of 5-substituted quinolines. The general reactivity trend for oxidative addition to palladium(0) complexes is vinyl triflate > aryl triflate ≥ aryl bromide, highlighting the utility of triflates as effective electrophiles. libretexts.org

Key palladium-catalyzed reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the quinolyl triflate with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is a highly versatile method for the synthesis of biaryl and aryl-heteroaryl compounds. The choice of ligands, often bulky and electron-rich phosphines, is crucial for achieving high catalytic activity and stability. libretexts.orgnumberanalytics.com

Heck Reaction: The Heck reaction involves the coupling of the quinolyl triflate with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex olefinic structures. The stereoselectivity of the Heck reaction is a key feature, often yielding the trans isomer. wikipedia.org

Sonogashira Coupling: This reaction couples the quinolyl triflate with a terminal alkyne, typically in the presence of a copper(I) co-catalyst, to generate arylalkynes. These products are valuable intermediates in organic synthesis. Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the quinolyl triflate with a primary or secondary amine. This transformation is of immense importance in pharmaceutical synthesis due to the prevalence of arylamines in drug molecules. The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl triflates. wikipedia.orgorganic-chemistry.org

While specific data for this compound is not always explicitly tabulated in broad reviews, the general principles and conditions for these reactions with aryl triflates are well-established and directly applicable. For instance, a study on the Suzuki-Miyaura coupling of 5,7-dibromo-8-(trifluoromethylsulfonyloxy)quinoline demonstrated the selective coupling at the triflate position, showcasing the feasibility of such transformations on the quinoline core.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Aryl/vinyl boronic acids/esters | Pd(0) catalyst, phosphine ligand, base | Versatile C-C bond formation |

| Heck | Alkenes | Pd(0) catalyst, base | Forms substituted alkenes, often with high stereoselectivity |

| Sonogashira | Terminal alkynes | Pd(0) catalyst, Cu(I) co-catalyst, base | Synthesis of arylalkynes |

| Buchwald-Hartwig | Primary/secondary amines | Pd(0) catalyst, phosphine ligand, base | Forms C-N bonds, crucial for pharmaceutical synthesis |

Copper-Catalyzed Processes

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a cost-effective alternative to palladium-catalyzed transformations for the formation of C-N, C-O, and C-S bonds. While the classic Ullmann reaction often requires harsh conditions, modern advancements with the use of ligands have enabled these couplings to proceed under milder conditions. Copper catalysis is also effective for cyanation reactions, providing a direct route to quinoline-5-carbonitrile.

Ullmann-Type Coupling: This reaction can be used to couple this compound with amines, alcohols, and thiols.

Cyanation: Copper catalysts facilitate the introduction of a cyano group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. Copper(I) cyanide is a common reagent for this transformation.

Rhodium-Catalyzed Transformations

While less common than palladium for cross-coupling with aryl triflates, rhodium catalysts are known for their unique reactivity in C-H activation and functionalization. In the context of quinolines, rhodium catalysis is more prominently featured in the direct functionalization of the quinoline ring through C-H activation rather than in reactions involving a triflate leaving group. For example, rhodium complexes have been used for the C8-amination of quinoline N-oxides and the synthesis of quinolines via alkyne hydroacylation. nih.govnih.gov

Nickel-Catalyzed Functionalizations

Nickel catalysts have emerged as a powerful and economical alternative to palladium for a wide range of cross-coupling reactions. Their ability to activate and couple challenging substrates, including aryl chlorides and phenol (B47542) derivatives, has made them highly attractive. Nickel catalysts are effective for Suzuki-Miyaura couplings and C-S cross-coupling reactions of aryl triflates, including sterically hindered substrates. chemrxiv.orgorganic-chemistry.orgorganic-chemistry.org A multimetallic system using both nickel and palladium has been shown to be effective for the cross-coupling of aryl chlorides with aryl triflates. organic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Aryl boronic acids | Ni(II) precatalyst, phosphine ligand, base | Cost-effective alternative to palladium, effective for challenging substrates |

| C-S Coupling | Alkyl thiols | Ni(0) source, phosphine ligand, base | Formation of aryl thioethers, tolerates sterically hindered substrates |

Iridium and Cobalt-Catalyzed Applications

Similar to rhodium, iridium catalysis is predominantly used for the direct C-H functionalization of the quinoline ring rather than for transformations of a quinolyl triflate. Iridium-catalyzed C-H borylation is a notable example, allowing for the introduction of a boronate group at various positions on the quinoline scaffold, which can then be used in subsequent cross-coupling reactions. beilstein-journals.orglibretexts.orgdntb.gov.uarsc.org

Cobalt catalysts have been investigated for the cross-coupling of aryl triflates with organoboron reagents in Suzuki-Miyaura type reactions. figshare.comnii.ac.jp They have also been shown to be effective for the coupling of alkenyl triflates with alkynyl Grignard reagents. nih.gov

Application of Other Metal Triflate Catalysts (e.g., Ytterbium(III) triflate, Scandium(III) triflate, Zinc triflate, Indium(III) triflate, Copper(II) triflate, Bismuth(III) triflate)

It is important to distinguish the role of metal triflates as catalysts from the reactivity of this compound as a substrate. The metal triflates listed in this section, such as Ytterbium(III) triflate, Scandium(III) triflate, Zinc triflate, Indium(III) triflate, Copper(II) triflate, and Bismuth(III) triflate, primarily function as Lewis acid catalysts. libretexts.orgnumberanalytics.comwikipedia.orgwikipedia.orgorganic-chemistry.orgfigshare.comchemrxiv.orgrug.nlbeilstein-journals.orgscispace.comrsc.orgpolyu.edu.hkresearchgate.netrsc.orgresearchgate.netlibretexts.orgresearchgate.netnih.govnih.gov Their role is to activate substrates in various organic transformations, most notably in the synthesis of the quinoline ring itself through reactions like the Friedländer annulation. wikipedia.orgwikipedia.orgfigshare.comrug.nl They are not typically used to catalyze cross-coupling reactions where this compound acts as the electrophile.

For example, zinc triflate has been shown to be a highly efficient and reusable catalyst for the Friedländer synthesis of functionalized quinolines. wikipedia.orgwikipedia.orgfigshare.comscispace.com Similarly, copper(II) triflate catalyzes the synthesis of quinoline carboxylates and diarylquinolines. nih.govchemrxiv.orgrsc.org Indium(III) triflate and bismuth(III) triflate have also been employed as effective catalysts for quinoline synthesis. organic-chemistry.orgbeilstein-journals.orgpolyu.edu.hklibretexts.org Scandium(III) triflate is another potent Lewis acid catalyst used in various organic transformations, including those that can lead to heterocyclic systems. libretexts.orgrsc.orgnih.govnih.gov

Organocatalysis and Metal-Free Approaches for this compound Reactivity

The reactivity of quinolyl trifluoromethanesulfonates can be harnessed through metal-free and organocatalytic approaches, which offer sustainable alternatives to traditional transition-metal-catalyzed reactions. These strategies often rely on the inherent electrophilicity of the quinolinium core, enhanced by the potent electron-withdrawing triflate group.

Metal-free cascade reactions have been developed for the synthesis of complex heterocyclic systems. For instance, a catalyst- and irradiation-free sequence involving a bis(triflyl)ethylation inserted into a sequential cyclization cascade has been used to form functionalized tricyclic indoline (B122111) cores. nih.gov This type of reaction highlights the potential for this compound to participate in complex transformations without the need for a metal catalyst, driven by the electrophilicity of the triflyl-activated substrate.

Furthermore, radical-promoted cyclizations represent another avenue for metal-free quinoline synthesis. Methodologies utilizing radical initiators like N-bromosuccinamide (NBS) under visible light can initiate cyclization of arylamine precursors to form substituted quinolines. mdpi.com Similarly, visible light-induced sulfonylation/cyclization reactions have been achieved under photocatalyst-free conditions to produce quinoline derivatives. mdpi.com These approaches suggest that the this compound scaffold could be amenable to radical-based transformations, where the triflate group influences the electronic properties of the quinoline system to facilitate radical addition or cyclization pathways. The classification of metal-free coupling reactions often involves pathways such as homolytic aromatic substitution, oxidative coupling, or photochemical reactions, which could be applicable to the reactivity of this compound. acs.org

Ligand Design and Development for Enhanced Catalytic Performance and Selectivity

In catalytic systems where this compound or its derivatives are employed, the design and development of ligands are crucial for achieving high performance and selectivity. Ligands modulate the steric and electronic environment of the catalytic center, directly influencing activity, stability, and the stereochemical outcome of the reaction.

A key strategy in ligand design involves a modular approach, where the stereoelectronic properties of a metal-binding site are systematically tuned by varying substituents and side chains. core.ac.uk This allows for the creation of ligand libraries that can be screened to identify the optimal candidate for a specific transformation. For instance, in the development of catalysts for polyethylene (B3416737) formation, a series of bis(imino)-6,7-dihydro-5H-quinoline-cobalt(II) complexes were synthesized with varying aryl substituents on the imino groups. rsc.org The steric bulk of these substituents (e.g., methyl, ethyl, isopropyl) was found to directly impact the catalytic activity and thermal stability of the resulting complexes. rsc.org

Computational tools are increasingly used to guide ligand design, providing insights that accelerate the discovery of optimal catalysts. semanticscholar.org These methods can predict how a ligand's structure will affect the energy of transition states, thereby influencing both reactivity and selectivity. For reactions involving quinoline-based substrates, ligands such as tris(pyrazolyl)methane sulfonates (Tpms) have been shown to be effective. The versatility of the Tpms ligand, which can switch between bidentate and tridentate binding modes, allows it to act not only as a chelating agent for the metal center but also as a base to facilitate steps in the catalytic cycle, such as deprotonation. mdpi.com

Chiral Ligands for Enantioselective Catalysis

Enantioselective catalysis is a critical field for the synthesis of chiral molecules, and the development of effective chiral ligands is paramount. For reactions involving quinoline derivatives, such as the dearomatization of in situ generated quinolinium triflates, chiral ligands are essential for controlling the facial selectivity of nucleophilic attack.

A prominent class of chiral ligands used for this purpose are bis(oxazoline) (BOX) ligands. In the copper-catalyzed enantioselective alkynylation of quinolones, a variety of BOX ligands with different substituents were screened to optimize the enantiomeric excess (ee) of the product. nih.gov The steric properties of the ligand were found to be a determining factor in achieving high stereocontrol. For example, a tetraphenyl-substituted BOX ligand provided significantly higher enantioselectivity compared to benzyl (B1604629) or phenyl-substituted analogues. nih.gov This demonstrates that creating a well-defined chiral pocket around the active site is crucial for differentiating between the two faces of the prochiral quinolinium triflate intermediate.